molecular formula C16H22ClN5O3S2 B1592588 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885675-66-1

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1592588
CAS No.: 885675-66-1
M. Wt: 432 g/mol
InChI Key: FELGNOOJSGQIPV-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C16H22ClN5O3S2 and its molecular weight is 432 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine, referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H22_{22}ClN5_5O3_3S2_2
  • Molecular Weight : 431.961 g/mol
  • LogP : 2.280 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 115.490 Ų

Compound 1 is believed to exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. The structural components of the molecule suggest potential interactions with targets such as:

  • Protein Kinase Inhibitors : The thieno[3,2-d]pyrimidine moiety has been associated with kinase inhibition, which is critical in cancer therapy.
  • Cytotoxic Activity : Preliminary studies indicate that compound 1 may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer properties of compound 1:

  • In Vitro Studies :
    • Compound 1 demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50_{50} (µM)Reference
    MCF-77.5
    HCT1169.0
    K5628.0
  • Mechanistic Studies :
    • Molecular docking studies have shown that compound 1 binds effectively to the ATP-binding site of several kinases, inhibiting their activity and leading to reduced cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been evaluated for antimicrobial activity:

  • In vitro assays revealed that compound 1 exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Studies

A notable case study involved the use of compound 1 in a xenograft model of chronic myelogenous leukemia (CML):

  • Study Findings : Compound 1 was administered orally in a K562 xenograft model, resulting in complete tumor regression at doses of 20 mg/kg/day without significant toxicity. Histological analysis showed reduced tumor burden and increased apoptosis markers in treated groups compared to controls .

Properties

IUPAC Name

4-[2-chloro-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O3S2/c1-27(23,24)22-4-2-20(3-5-22)11-12-10-13-14(26-12)15(19-16(17)18-13)21-6-8-25-9-7-21/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGNOOJSGQIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635332
Record name 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885675-66-1
Record name 2-Chloro-6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde 10 (1.00 g), 1-methanesulfonyl-piperazine (750 mg) and trimethylorthoformate (3.80 mL) was stirred in 1,2-dichloroethane (30 mL) for 6 hrs at room temperature. To this was added sodium triacetoxyborohydride (900 mg) and the reaction mixture was stirred for 24 hours at room temperature. The mixture was then quenched with brine, extracted with dichloromethane, dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with hot ethyl acetate to yield 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 31 as a white solid (1.01 g).
Quantity
1 g
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750 mg
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3.8 mL
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900 mg
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 5
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
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4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.